An In-Depth Technical Guide to 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold for Kinase Inhibitor Discovery
An In-Depth Technical Guide to 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine core allows it to function as an effective hinge-binding motif in a multitude of protein kinases. This bioisosteric relationship has propelled the 7-azaindole framework to the forefront of drug discovery, particularly in the development of targeted cancer therapies. The strategic introduction of halogen atoms onto this core structure provides medicinal chemists with versatile handles for subsequent chemical modifications, enabling the exploration of chemical space and the fine-tuning of a compound's pharmacological profile.
This guide focuses on a specific, highly functionalized derivative: 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine (CAS Number: 943323-92-0). The presence of two distinct halogen atoms at the C3 and C4 positions offers the potential for regioselective derivatization, making it a valuable building block for the synthesis of complex molecular architectures, most notably, potent and selective kinase inhibitors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine is essential for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 943323-92-0 | [1] |
| Molecular Formula | C₇H₄BrClN₂ | [1] |
| Molecular Weight | 231.48 g/mol | [1] |
| Appearance | Solid | [2] |
| Predicted Density | 1.878 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 11.37 ± 0.40 | [2] |
| Predicted XlogP | 2.6 | [3] |
Spectroscopic Data:
-
Mass Spectrometry (Predicted): The predicted monoisotopic mass is 229.92464 Da. Expected adducts in mass spectrometry would include [M+H]⁺ at approximately 230.93192 m/z and [M+Na]⁺ at approximately 252.91386 m/z.[3]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrole and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals for the carbon atoms of the bicyclic core. The carbons directly attached to the bromine and chlorine atoms will exhibit characteristic chemical shifts. For example, in related halo-aromatic systems, carbons bonded to chlorine typically appear further downfield than those bonded to bromine.[4]
Synthesis of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine: A Plausible Approach
While a specific, detailed synthesis of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine is not explicitly detailed in a single publication, a logical and efficient synthetic route can be constructed based on established methodologies for the regioselective halogenation of the 7-azaindole scaffold.[5][6][7] The following proposed synthesis leverages a stepwise halogenation strategy, which offers control over the introduction of the chloro and bromo substituents.
Figure 1: Plausible synthetic workflow for 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine.
Detailed Protocol (Proposed):
Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
This initial chlorination step targets the C4 position of the 7-azaindole ring.
-
Reaction Setup: To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as acetonitrile, add N-chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise at room temperature. The use of a slight excess of NCS can help drive the reaction to completion.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine.
Step 2: Synthesis of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
The subsequent bromination is directed to the C3 position of the pyrrole ring, which is activated by the electron-donating nitrogen atom.
-
Reaction Setup: Dissolve the 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) obtained from the previous step in a solvent such as N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is fully consumed, as indicated by TLC or LC-MS analysis.
-
Isolation and Purification: Quench the reaction by adding water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield the final product, 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine.
Reactivity and Application in Kinase Inhibitor Synthesis
The differential reactivity of the C-Br and C-Cl bonds in 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine under palladium-catalyzed cross-coupling conditions is a key feature that enables its utility as a versatile synthetic intermediate. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) complex than the C-Cl bond. This allows for selective functionalization at the C4 position.
Key Reactions and Protocols:
1. Suzuki-Miyaura Coupling at the C4 Position
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[8][9][10] This reaction can be employed to introduce aryl or heteroaryl substituents at the C4 position of the 7-azaindole core, a common feature in many kinase inhibitors.
Figure 2: General workflow for the Suzuki-Miyaura coupling of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 eq), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water. Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating and Monitoring: Heat the reaction mixture to a temperature of 80-100 °C and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the 4-aryl-3-chloro-1H-pyrrolo[2,3-b]pyridine derivative.
2. Buchwald-Hartwig Amination at the C4 Position
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[11][12][13] This reaction allows for the introduction of a wide range of primary and secondary amines at the C4 position, a critical step in the synthesis of many kinase inhibitors that target the ATP-binding pocket.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired amine (1.2-2.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or RuPhos), and a base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu).
-
Solvent Addition: Add an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction Conditions: Seal the reaction tube and heat the mixture to 80-120 °C. The reaction progress should be monitored by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute it with an appropriate organic solvent, and filter through a pad of celite. The filtrate is then concentrated, and the residue is purified by column chromatography to afford the desired 4-amino-3-chloro-1H-pyrrolo[2,3-b]pyridine derivative.
The Role in Drug Discovery: A Gateway to Kinase Inhibitors
The 7-azaindole scaffold is a key component of several approved and investigational kinase inhibitors. The strategic placement of bromo and chloro substituents on this core, as in 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, provides a versatile platform for the rapid synthesis of compound libraries for screening against various kinase targets. For instance, derivatives of this scaffold have been explored as inhibitors of Aurora kinases, which are crucial regulators of cell division and are often overexpressed in cancer.[14][15][16][17]
Figure 3: Logical workflow for the application of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine in drug discovery.
Safety and Handling
As with any halogenated heterocyclic compound, appropriate safety precautions must be taken when handling 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Conclusion
4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine is a strategically important building block for the synthesis of complex heterocyclic compounds, particularly for the development of novel kinase inhibitors. Its di-halogenated structure allows for selective and sequential functionalization through well-established palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its properties, a plausible synthetic route, and detailed protocols for its application in medicinal chemistry, underscoring its potential to accelerate the discovery of new therapeutic agents.
References
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 749–754. [Link][5][6][7]
-
Home Sunshine Pharma. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 4-broMo-3-chloro- CAS 943323-92-0. Retrieved from [Link][2]
-
PubChemLite. (n.d.). 4-bromo-3-chloro-1h-pyrrolo[2,3-b]pyridine. Retrieved from [Link][3]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link][4]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][8]
-
Miura, T., & Murakami, M. (2017). Organoborane coupling reactions (Suzuki coupling). Inorganica Chimica Acta, 455, 32-47. [Link][9]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][11]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][12]
-
Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 1784-1790. [Link][13]
-
Carpenter, E. P., et al. (2010). PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy. Molecular Cancer Therapeutics, 9(4), 883-894. [Link][14]
-
Bebbington, D., et al. (2014). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 57(11), 4687-4704. [Link][15]
-
Lin, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link][16]
-
Yevale, D. B., et al. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. Bioorganic Chemistry, 141, 106901. [Link][17]
Sources
- 1. 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine , 95+% , 943323-92-0 - CookeChem [cookechem.com]
- 2. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 3. PubChemLite - 4-bromo-3-chloro-1h-pyrrolo[2,3-b]pyridine (C7H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
